6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the bromo and carboxylic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 2-bromo-4-chloroquinoline.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.
Bromination: The intermediate compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Purification: Use of purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 6-amino-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of a carboxylic acid group.
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid: Lacks the bromo group.
6-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the methyl groups on the phenyl ring.
Uniqueness
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromo and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQRRFDCGCSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361080 |
Source
|
Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351155-45-8 |
Source
|
Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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